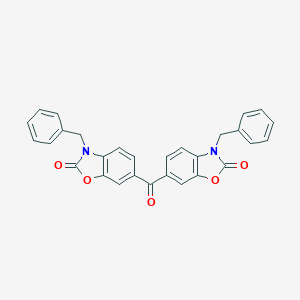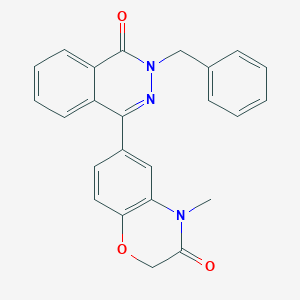![molecular formula C11H9N5OS B304719 5-amino-1-phenyl-6-sulfanylidene-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B304719.png)
5-amino-1-phenyl-6-sulfanylidene-2H-pyrazolo[3,4-d]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-amino-1-phenyl-6-sulfanylidene-2H-pyrazolo[3,4-d]pyrimidin-4-one is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including pharmacology, biochemistry, and medicinal chemistry. This compound is also referred to as 4-thioxo-1,2,3,4,6,7-hexahydro-5H-pyrazolo[3,4-d]pyrimidin-5-amine and has a molecular formula of C12H10N6S.
Mecanismo De Acción
The mechanism of action of 5-amino-1-phenyl-6-sulfanylidene-2H-pyrazolo[3,4-d]pyrimidin-4-one is not fully understood. However, research has shown that it inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It also inhibits the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects
Research has shown that 5-amino-1-phenyl-6-sulfanylidene-2H-pyrazolo[3,4-d]pyrimidin-4-one has various biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It also induces apoptosis, a process of programmed cell death, in cancer cells. Additionally, it has been found to have antioxidant properties, reducing oxidative stress in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-amino-1-phenyl-6-sulfanylidene-2H-pyrazolo[3,4-d]pyrimidin-4-one in lab experiments is its potential as a new drug candidate. Its anti-inflammatory, analgesic, and antitumor properties make it a promising compound for drug development. However, its limitations include its low solubility in water and its potential toxicity, which requires further investigation.
Direcciones Futuras
There are several future directions for research on 5-amino-1-phenyl-6-sulfanylidene-2H-pyrazolo[3,4-d]pyrimidin-4-one. One direction is to investigate its potential as a new drug candidate for the treatment of inflammatory diseases and cancer. Another direction is to explore its mechanism of action in more detail, particularly its interaction with COX-2 and topoisomerase II. Additionally, further research is needed to investigate its potential toxicity and to develop methods for improving its solubility in water.
Conclusion
In conclusion, 5-amino-1-phenyl-6-sulfanylidene-2H-pyrazolo[3,4-d]pyrimidin-4-one is a chemical compound that has potential applications in various fields, including pharmacology, biochemistry, and medicinal chemistry. Its anti-inflammatory, analgesic, and antitumor properties make it a promising candidate for drug development. However, further research is needed to investigate its mechanism of action, potential toxicity, and solubility in water.
Métodos De Síntesis
The synthesis of 5-amino-1-phenyl-6-sulfanylidene-2H-pyrazolo[3,4-d]pyrimidin-4-one is achieved through the reaction of 5-amino-1-phenylpyrazole-4-carboxylic acid with thiosemicarbazide in the presence of a suitable catalyst. The resulting product is then treated with acetic anhydride to produce the final compound.
Aplicaciones Científicas De Investigación
Research on 5-amino-1-phenyl-6-sulfanylidene-2H-pyrazolo[3,4-d]pyrimidin-4-one has shown its potential applications in various fields. In pharmacology, this compound has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs. In addition, it has been shown to have antitumor activity, making it a potential candidate for cancer treatment.
Propiedades
Nombre del producto |
5-amino-1-phenyl-6-sulfanylidene-2H-pyrazolo[3,4-d]pyrimidin-4-one |
|---|---|
Fórmula molecular |
C11H9N5OS |
Peso molecular |
259.29 g/mol |
Nombre IUPAC |
5-amino-1-phenyl-6-sulfanylidene-2H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C11H9N5OS/c12-15-10(17)8-6-13-16(9(8)14-11(15)18)7-4-2-1-3-5-7/h1-6,13H,12H2 |
Clave InChI |
LYVZYYFODMEYBK-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC=C(C=C1)N2C3=NC(=S)N(C(=O)C3=CN2)N |
SMILES |
C1=CC=C(C=C1)N2C3=NC(=S)N(C(=O)C3=CN2)N |
SMILES canónico |
C1=CC=C(C=C1)N2C3=NC(=S)N(C(=O)C3=CN2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N'-[(6-bromo-4-oxo-4H-chromen-3-yl)methylene]-2-[2-(5-isoxazolyl)-4-methylphenoxy]acetohydrazide](/img/structure/B304637.png)
![3-[(6-bromo-4-oxo-4H-chromen-3-yl)methylene]-2,3-dihydro-4H-chromen-4-one](/img/structure/B304640.png)
![N'-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]-2-[4-methyl-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide](/img/structure/B304646.png)
![N'-[(6-bromo-4-oxo-4H-chromen-3-yl)methylene]-2-[4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide](/img/structure/B304647.png)



![1,4-Dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinoxaline-8-sulfonamide](/img/structure/B304655.png)

![4-Chlorobenzaldehyde 1,2-dihydro[1,2,4]triazino[4,3-a]benzimidazol-3-ylhydrazone](/img/structure/B304661.png)
![Benzaldehyde 1,2-dihydro[1,2,4]triazino[4,3-a]benzimidazol-3-ylhydrazone](/img/structure/B304662.png)
![3-[2-(Benzenesulfonyl)acetyl]chromen-2-one](/img/structure/B304663.png)
